1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include:
Ethylation: Introduction of the ethyl group to the benzene ring.
Butoxylation: Addition of the butoxy group to the benzene ring.
Phenoxylation: Introduction of the methoxyphenoxy group.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as catalytic reactions and purification processes are employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to an ethyl alcohol or carboxylic acid derivative.
Reduction: Reduction of the benzene ring or substituents.
Substitution: Replacement of hydrogen atoms or other substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and strong bases.
Major Products Formed: The major products formed from these reactions include ethylated and butoxylated derivatives, as well as oxidized and reduced forms of the compound.
Scientific Research Applications
1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene is unique in its structure and properties compared to similar compounds. Some similar compounds include:
1-ethyl-4-methoxybenzene: Lacks the butoxy and phenoxy groups.
4-(4-methoxyphenoxy)butane: Lacks the benzene ring and ethyl group.
1-ethyl-4-butoxybenzene: Lacks the methoxyphenoxy group.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-6-8-18(9-7-16)21-14-4-5-15-22-19-12-10-17(20-2)11-13-19/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIOTBWXYCVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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